3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

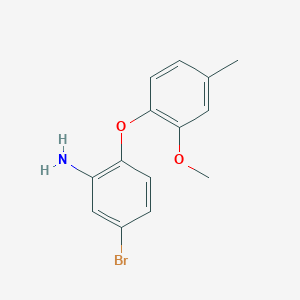

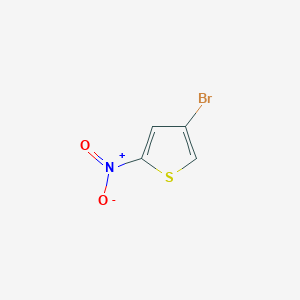

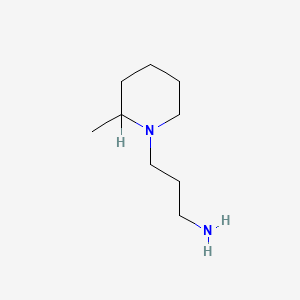

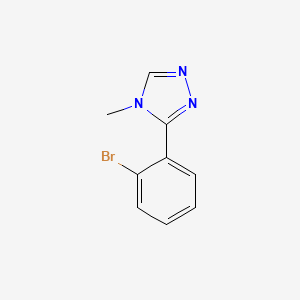

“3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” is a compound that contains a triazole ring, which is a type of heterocyclic compound. The “3-(2-bromophenyl)” part refers to a bromophenyl group attached at the 3-position of the triazole ring, and the “4-methyl” part refers to a methyl group attached at the 4-position .

Synthesis Analysis

While specific synthesis methods for “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” are not available, similar compounds are often synthesized through reactions involving organometallic reagents and boranes . Another common method involves the addition of amines to nitriles to form a triazole ring .Molecular Structure Analysis

The molecular structure of “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” would likely involve a triazole ring with a bromophenyl group attached at the 3-position and a methyl group at the 4-position. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms of the triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” would depend on its exact structure. Similar compounds have been reported to have melting points in the range of 98-102°C and boiling points around 186°C .科学研究应用

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Application Summary: These derivatives were synthesized to study their pharmacological activities against antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

- Application Summary: These compounds were synthesized as potential antifungal agents .

- Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .

- Results: The antitumor, antibacterial, and antifungal activity of the newly synthesized compounds was evaluated .

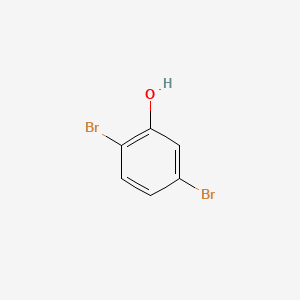

Bromophenol

- Application Summary: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: Bromophenols are used in a variety of applications, including as intermediates in organic synthesis, as flame retardants, and as disinfectants .

- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

3-(2-Bromophenyl)acrylic acid

- Application Summary: This compound is a brominated derivative of acrylic acid .

- Methods of Application: It can be used as a building block in the synthesis of various organic compounds .

- Results: The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

Bromophenol

- Application Summary: Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They are produced by electrophilic halogenation of phenol with bromine .

- Methods of Application: Bromophenols are used in a variety of applications, including as intermediates in organic synthesis, as flame retardants, and as disinfectants .

- Results: A series of studies have shown that bromophenols derived from brominated flame retardants (BFRs) in human environments are present in human blood and breast milk .

3-(2-Bromophenyl)propionic acid

- Application Summary: This compound is a brominated derivative of propionic acid .

- Methods of Application: It can be used as a building block in the synthesis of various organic compounds .

- Results: The specific results or outcomes would depend on the particular synthesis or reaction in which this compound is used .

未来方向

The future directions for research on “3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole” could include further investigation into its synthesis, properties, and potential applications. Given the interest in boron-containing compounds in medicinal chemistry, it could be worthwhile to explore its potential as a pharmaceutical .

属性

IUPAC Name |

3-(2-bromophenyl)-4-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVSYSSOZDCPJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromophenyl)-4-methyl-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1293396.png)

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)